

Application Notes and Protocols: Preparation of Dimenhydrinate Hydrochloride Controlled-Release Matrix Tablets

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Compound of Interest

Compound Name: *Dimenhydrinate hydrochloride*

Cat. No.: *B15190612*

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Introduction

Dimenhydrinate is an over-the-counter antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. The development of controlled-release matrix tablets for **dimenhydrinate hydrochloride** offers the potential to improve patient compliance and therapeutic outcomes by maintaining plasma drug concentrations within a therapeutic window for an extended period, thus reducing the frequency of administration.

These application notes provide a comprehensive overview of the formulation and manufacturing of **dimenhydrinate hydrochloride** controlled-release matrix tablets. Detailed experimental protocols for both wet granulation and direct compression manufacturing methods are presented, along with quality control parameters and in-vitro dissolution testing.

Data Presentation

Table 1: Formulation Components for Dimenhydrinate Hydrochloride Controlled-Release Matrix Tablets

Component	Function	Examples	Typical Concentration Range (%)
Active Pharmaceutical Ingredient (API)	Antihistamine, Antiemetic	Dimenhydrinate Hydrochloride	20 - 40
Rate-Controlling Polymer	Matrix Former	Hydroxypropyl Methylcellulose (HPMC K4M, K15M, K100M), Methylcellulose (MC), Hydroxyethylcellulose (HEC), Carbopol 934, Eudragit RLPM, Eudragit NE 30 D, Chitosan	2.5 - 25[1][2]
Filler/Diluent	Bulking Agent	Lactose, Microcrystalline Cellulose (MCC), Mannitol, Corn Starch	40 - 60[3]
Binder	Granule Formation	Starch Gel, Polyvinylpyrrolidone (PVP)	10 - 20 (as slurry)[3]
Lubricant	Reduces Friction	Magnesium Stearate, Stearic Acid	0.5 - 2.0
Glidant	Improves Powder Flow	Colloidal Silicon Dioxide, Talc	0.25 - 1.0

Table 2: Quality Control Parameters for Dimenhydrinate Hydrochloride Controlled-Release Matrix Tablets

Parameter	Method	Acceptance Criteria
Weight Variation	USP <905>	Varies based on tablet weight, typically $\pm 5\%$ to $\pm 10\%$
Hardness	Tablet Hardness Tester	4-8 kg/cm ²
Friability	Friabilator	Less than 1%
Drug Content Uniformity	HPLC or UV-Vis Spectrophotometry	90.0% - 110.0% of the labeled amount[4]
In-Vitro Drug Release	USP Apparatus II (Paddle)	Drug release over a specified time (e.g., 12 or 24 hours)

Experimental Protocols

Manufacturing of Dimenhydrinate Hydrochloride Controlled-Release Matrix Tablets

Two primary methods for the manufacture of matrix tablets are wet granulation and direct compression.

1. Wet Granulation Method

Wet granulation is a widely used technique that involves the addition of a liquid binder to the powder mixture to form granules.[5][6][7][8]

Protocol:

- **Weighing and Blending:** Accurately weigh all excipients (API, polymer, filler) except the lubricant and glidant. Sift the materials through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity. Blend the sifted powders in a suitable blender for 15-20 minutes.
- **Binder Preparation:** Prepare the binder solution by dissolving the binder (e.g., starch paste) in a suitable solvent (e.g., purified water or ethanol).
- **Granulation:** Slowly add the binder solution to the powder blend while mixing continuously in a planetary mixer or high-shear granulator until a cohesive wet mass is formed.

- **Wet Milling:** Pass the wet mass through a suitable screen (e.g., #8 or #10 mesh) to form granules.
- **Drying:** Dry the wet granules in a hot air oven or a fluid bed dryer at a controlled temperature (e.g., 40-60°C) until the desired moisture content is achieved (typically 1-2%).
- **Dry Milling:** Mill the dried granules through a smaller mesh screen (e.g., #16 or #20 mesh) to obtain uniform granule size.
- **Lubrication:** Add the sifted lubricant and glidant to the dried granules and blend for a short period (e.g., 3-5 minutes).
- **Compression:** Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

2. Direct Compression Method

Direct compression is a simpler and more cost-effective method that involves the compression of a dry blend of the API and excipients.^{[9][10]}

Protocol:

- **Weighing and Sifting:** Accurately weigh the API and all excipients, including a directly compressible filler, polymer, lubricant, and glidant. Sift all ingredients through a suitable mesh sieve (e.g., #40 mesh).
- **Blending:** Add all sifted ingredients, except the lubricant, to a blender and mix for 15-20 minutes to ensure a homogenous mixture.
- **Lubrication:** Add the sifted lubricant to the blend and mix for an additional 3-5 minutes.
- **Compression:** Compress the final powder blend into tablets using a rotary tablet press with appropriate tooling.

In-Vitro Dissolution Testing of Dimenhydrinate Hydrochloride Controlled-Release Tablets

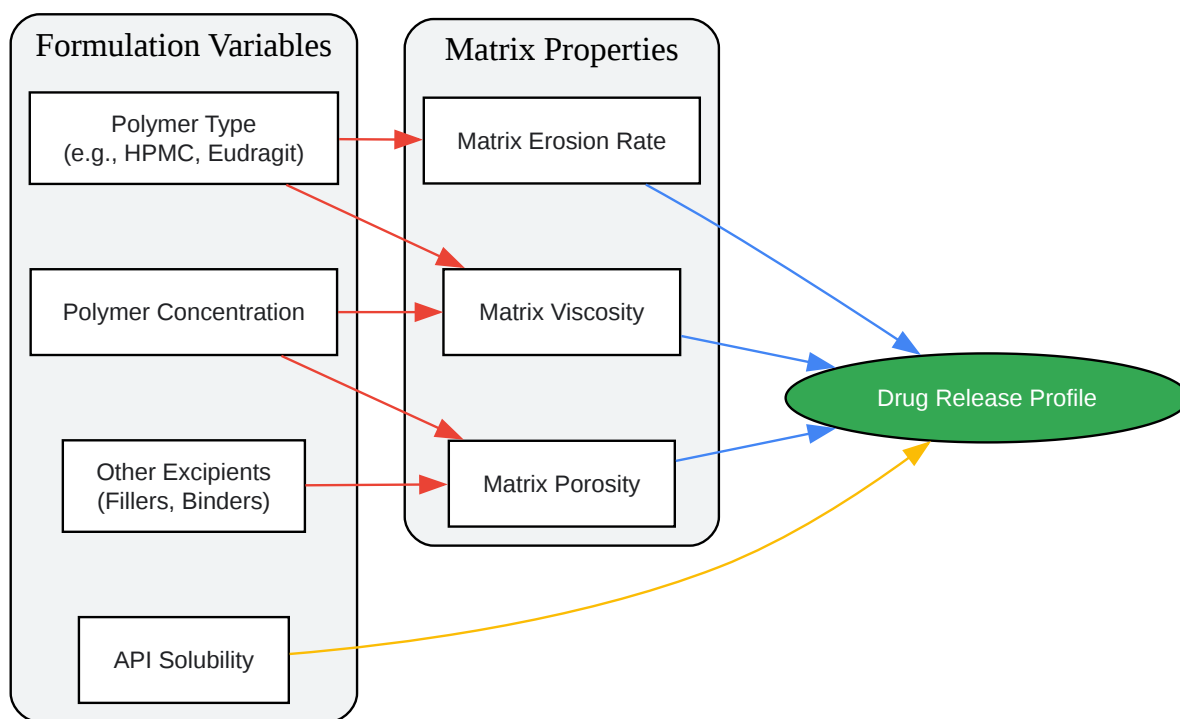
In-vitro dissolution testing is a critical quality control test to ensure the controlled-release characteristics of the formulated tablets. The following protocol is based on the United States Pharmacopeia (USP) guidelines.

Protocol:

- Apparatus: USP Apparatus II (Paddle Method).[4]
- Dissolution Medium: 900 mL of an appropriate buffer solution (e.g., 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8 for the remaining duration) or as specified in the relevant pharmacopeia.[4]
- Temperature: Maintain the temperature of the dissolution medium at $37 \pm 0.5^{\circ}\text{C}$.
- Paddle Speed: Set the paddle speed to 50 or 100 rpm.
- Procedure:
 - Place one tablet in each dissolution vessel.
 - Start the apparatus.
 - Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
 - Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
 - Filter the samples through a 0.45 μm syringe filter.
- Analysis: Analyze the filtered samples for **dimenhydrinate hydrochloride** content using a validated analytical method, such as UV-Vis Spectrophotometry at a λ_{max} of approximately 276 nm or a suitable HPLC method.[4]
- Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualization

Caption: Experimental workflow for the preparation and evaluation of controlled-release matrix tablets.



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Caption: Factors influencing the drug release profile from controlled-release matrix tablets.

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